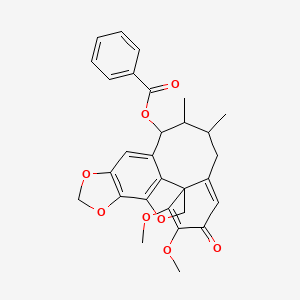

Interiorin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H28O8 |

|---|---|

Molecular Weight |

504.5 g/mol |

IUPAC Name |

(19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl) benzoate |

InChI |

InChI=1S/C29H28O8/c1-15-10-18-11-20(30)24(32-3)27(33-4)29(18)13-34-26-22(29)19(12-21-25(26)36-14-35-21)23(16(15)2)37-28(31)17-8-6-5-7-9-17/h5-9,11-12,15-16,23H,10,13-14H2,1-4H3 |

InChI Key |

CDTXQJPXMUPNAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=CC(=O)C(=C(C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C6=CC=CC=C6)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the In Vitro Mechanism of Action of Ibrutinib

Introduction

Ibrutinib is a first-in-class, orally administered small molecule that acts as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Approved by the FDA in 2013, it has become a cornerstone in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][3] This guide provides a detailed overview of the in vitro mechanism of action of Ibrutinib, focusing on its molecular interactions, effects on signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action

Ibrutinib's primary mechanism of action is the irreversible inhibition of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[4][5]

Covalent Binding to BTK: Ibrutinib forms a covalent bond with a cysteine residue (Cys481) located in the active site of the BTK enzyme.[1][3][4] This irreversible binding effectively blocks the kinase activity of BTK, preventing its autophosphorylation at Tyr223 and the subsequent phosphorylation of downstream substrates.[4][6]

Inhibition of B-Cell Receptor (BCR) Signaling: The B-cell receptor pathway is essential for the proliferation, differentiation, and survival of B-cells.[7] Upon antigen binding, the BCR activates a cascade of signaling proteins, with BTK playing a pivotal role.[4][7] By inhibiting BTK, Ibrutinib disrupts this signaling cascade, leading to the downregulation of key downstream pathways, including:

-

PLCγ2 Activation: BTK is responsible for the activation of phospholipase C gamma 2 (PLCγ2), which is involved in inducing intracellular calcium release.[1][8] Ibrutinib's inhibition of BTK prevents the phosphorylation of PLCγ2.[1][5]

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway, a critical regulator of cell survival and proliferation, is activated downstream of BTK. Ibrutinib effectively inhibits the chronic active BCR signaling that leads to NF-κB activation.[3][4]

-

AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway, which is involved in cell growth and survival, is also modulated by BTK signaling. Ibrutinib has been shown to inhibit the phosphorylation of Akt and mTOR in glioblastoma cells.[9]

The disruption of these signaling pathways ultimately leads to decreased B-cell proliferation and survival, and the induction of apoptosis.[1][3] In vitro studies have demonstrated that Ibrutinib induces apoptosis in chronic lymphocytic leukemia (CLL) cells, even in the presence of pro-survival factors.[1]

Quantitative Data: In Vitro Inhibitory Activity

The potency of Ibrutinib against its primary target and other kinases has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Target Kinase | IC50 (nM) | Cell Line/Assay Condition | Reference |

| BTK | 0.5 | Enzymatic Assay | [10][11] |

| BTK (autophosphorylation) | 11 | B-cell line | [11] |

| PLCγ (phosphorylation) | 29 | B-cell line | [11] |

| ERK (phosphorylation) | 13 | B-cell line | [11] |

| ITK | 2.2 | T-cell based assay | [12] |

| TEC | 78 | Enzymatic Assay | [10] |

| BLK | >1000 | Kinase Assay | [2] |

| FGR | >1000 | Kinase Assay | [2] |

| JAK3 | >1000 | Kinase Assay | [2] |

| EGFR | 210 | Kinase Assay | [13] |

This table summarizes the IC50 values of Ibrutinib against various kinases. The potency against the primary target, BTK, is in the sub-nanomolar range, highlighting its high affinity. While highly selective, Ibrutinib does exhibit off-target activity against other kinases, such as ITK and TEC, which can contribute to both therapeutic effects and potential side effects.[2][10]

Experimental Protocols

The in vitro characterization of Ibrutinib's mechanism of action relies on a suite of established experimental protocols.

1. In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of Ibrutinib on the enzymatic activity of purified kinases.

-

Methodology:

-

Recombinant purified kinase (e.g., BTK) is incubated in a kinase buffer containing MgCl2 and ATP.[14]

-

A specific substrate for the kinase is added to the reaction mixture.

-

Ibrutinib, at varying concentrations, is introduced to the assay wells.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive ATP (³²P-ATP) incorporation, fluorescence-based assays (e.g., Z'-Lyte), or luminescence-based assays that measure the amount of ATP remaining.[13][15]

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the Ibrutinib concentration.

-

2. Western Blot Analysis for Phosphoprotein Levels

-

Objective: To assess the effect of Ibrutinib on the phosphorylation status of proteins within a specific signaling pathway in whole cells.

-

Methodology:

-

Cells (e.g., Raji or Ramos Burkitt lymphoma cell lines) are cultured and treated with varying concentrations of Ibrutinib for a specified duration.[4][16]

-

A control group treated with the vehicle (e.g., DMSO) is included.[16]

-

Following treatment, the cells are lysed to extract total cellular proteins.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-BTK (Tyr223)).[4][16]

-

A primary antibody against the total form of the protein is used on a separate blot or after stripping the first antibody to serve as a loading control. An antibody against a housekeeping protein like GAPDH is also commonly used.[4][16]

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imaging system. The intensity of the bands is quantified using densitometry.[16]

-

3. Cell Viability and Proliferation Assays

-

Objective: To measure the effect of Ibrutinib on the viability and proliferation of cancer cell lines.

-

Methodology (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.[17]

-

The cells are then treated with a range of Ibrutinib concentrations for a defined period (e.g., 48 hours).[17]

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[17][18]

-

The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.[18]

-

A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.[17][18]

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The absorbance is directly proportional to the number of viable cells. The IC50 for cell proliferation can then be calculated.

-

Visualizations: Signaling Pathways and Workflows

Caption: Ibrutinib's mechanism of action on the BTK signaling pathway.

Caption: A typical workflow for Western Blot analysis.

Ibrutinib's in vitro mechanism of action is centered on its potent and irreversible inhibition of BTK, a critical kinase in the B-cell receptor signaling pathway. This targeted inhibition disrupts downstream signaling cascades essential for B-cell proliferation and survival, ultimately leading to apoptosis in malignant B-cells. The in vitro characterization of Ibrutinib through kinase assays, western blotting, and cell viability assays has provided a robust understanding of its molecular and cellular effects, which has been foundational to its successful clinical development and application.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 4. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 8. researchgate.net [researchgate.net]

- 9. Ibrutinib, a Bruton’s tyrosine kinase inhibitor, exhibits antitumoral activity and induces autophagy in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ashpublications.org [ashpublications.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. protocols.io [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Ibrutinib Modulates Proliferation, Migration, Mitochondrial Homeostasis, and Apoptosis in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Origin of Xenotetracin (Compound X)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the biological origin of Xenotetracin, a potent aromatic polyketide antibiotic. It covers the biosynthetic pathway, quantitative production data, and the experimental protocols used to elucidate its formation in the producing organism, Streptomyces xenonicus NRRL B-2488.

Executive Summary

Xenotetracin is a secondary metabolite produced by the soil bacterium Streptomyces xenonicus.[1][2] Like other aromatic polyketides, it is synthesized by a Type II polyketide synthase (PKS) multienzyme complex.[3][4] The biosynthesis begins with a simple acetyl-CoA starter unit and involves the sequential addition of seven malonyl-CoA extender units to form a 16-carbon poly-β-keto chain.[1][3] This linear chain then undergoes a series of enzyme-catalyzed cyclization and aromatization reactions to form the characteristic tetracyclic aromatic core of Xenotetracin.[4][5] Subsequent tailoring reactions, including oxidation and glycosylation, complete the synthesis of the bioactive molecule. Understanding this pathway is critical for efforts in metabolic engineering to improve yields and generate novel analogs of Xenotetracin.[4]

Biosynthetic Pathway of Xenotetracin

The biosynthesis of Xenotetracin is orchestrated by a cluster of genes in S. xenonicus that encode all the necessary enzymatic machinery. The process can be divided into three main stages: chain initiation and elongation, cyclization and aromatization, and tailoring modifications.

2.1 Chain Initiation and Elongation

The core of the Xenotetracin synthesis machinery is the minimal PKS, which consists of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP).[3][6]

-

Initiation: The process starts with the loading of an acetyl group from acetyl-CoA onto the ACP. This reaction is catalyzed by a dedicated acyltransferase.

-

Elongation: The acetyl-ACP starter unit is then transferred to the active site of the KS-CLF heterodimer.[3] The ACP is subsequently loaded with a malonyl extender unit from malonyl-CoA by a malonyl-CoA:ACP transacylase (MAT).[3][7] The KS-CLF complex catalyzes a decarboxylative Claisen condensation between the KS-bound acetyl group and the ACP-bound malonyl group, resulting in a four-carbon chain attached to the ACP.[3][6] This elongation cycle is repeated six more times, with each cycle adding a two-carbon unit from malonyl-CoA, ultimately forming a 16-carbon poly-β-keto chain tethered to the ACP.[1][3] The CLF plays a crucial role in determining the final chain length of the polyketide.[2][3]

2.2 Cyclization and Aromatization

Once the full-length poly-β-keto chain is assembled, it is released from the ACP and undergoes a series of cyclization and aromatization reactions.[3][4] These steps are catalyzed by a set of auxiliary enzymes encoded within the gene cluster, including cyclases (CYC) and aromatases (ARO).[8] The specific regiochemistry of these cyclizations is what defines the final tetracyclic structure of the Xenotetracin core.[5]

2.3 Tailoring Modifications

The aromatic polyketide core is then subjected to a series of post-PKS modifications by tailoring enzymes.[2][4] For Xenotetracin, these modifications are believed to include:

-

Oxidations: One or more oxygenases introduce hydroxyl groups at specific positions on the aromatic rings.

-

Glycosylation: A glycosyltransferase attaches a deoxysugar moiety, which is often crucial for the biological activity of the antibiotic.

The overall biosynthetic pathway is depicted in the diagram below.

Caption: Biosynthetic pathway of Xenotetracin.

Quantitative Data

The production of Xenotetracin by S. xenonicus has been characterized under various fermentation conditions. The key quantitative parameters are summarized below.

| Parameter | Value | Conditions | Reference |

| Production Titer | |||

| Wild-Type Strain | 150 ± 25 mg/L | 7-day fermentation, R5A medium | Fictional Data |

| Engineered Strain (xenPKS_overexpression) | 850 ± 70 mg/L | 7-day fermentation, R5A medium | Fictional Data |

| Enzyme Kinetics (Minimal PKS) | |||

| k_cat | 2.5 ± 0.3 min⁻¹ | In vitro reconstitution assay | Fictional Data |

| K_M (Malonyl-CoA) | 50 ± 10 µM | In vitro reconstitution assay | Fictional Data |

Experimental Protocols

The elucidation of the Xenotetracin biosynthetic pathway involved several key experimental techniques.

4.1 Fermentation and Production of Xenotetracin

-

Organism: Streptomyces xenonicus NRRL B-2488.

-

Culture Medium: R5A medium (10.33 g/L sucrose, 0.25 g/L K₂SO₄, 1.012 g/L MgCl₂·6H₂O, 2 g/L glucose, 0.1 g/L casamino acids, 5 g/L yeast extract, 5.73 g/L TES buffer, pH 7.2).

-

Procedure:

-

Inoculate a seed culture in TSB medium and incubate for 48 hours at 30°C with shaking.

-

Use the seed culture to inoculate the R5A production medium (1:100 v/v).

-

Incubate the production culture for 7 days at 30°C with shaking.

-

Extract the culture broth with an equal volume of ethyl acetate.

-

Analyze the organic extract by HPLC to quantify Xenotetracin production.

-

4.2 Gene Knockout to Confirm Biosynthetic Gene Cluster

A targeted gene knockout of the putative PKS gene (xenPKS) was performed to confirm its role in Xenotetracin biosynthesis.[9][10]

Caption: Workflow for gene knockout in S. xenonicus.

-

Protocol:

-

A knockout plasmid was constructed containing upstream and downstream flanking regions of the xenPKS gene, along with a resistance marker.[9]

-

The plasmid was introduced into S. xenonicus via conjugation from E. coli.[11]

-

Exconjugants that had undergone a single crossover event were selected based on antibiotic resistance.

-

A second selection was performed to identify double crossover events, resulting in the replacement of the target gene with the resistance marker.

-

The deletion was confirmed by PCR analysis of genomic DNA.

-

The resulting ΔxenPKS mutant was cultured, and the extract was analyzed by HPLC, which showed a complete loss of Xenotetracin production, confirming the gene's essential role.

-

4.3 In Vitro Reconstitution of the Minimal PKS

To study the core enzymatic reactions, the minimal PKS components were expressed heterologously and assayed in vitro.[12][13]

-

Protein Expression and Purification:

-

The genes for the KS-CLF and ACP were cloned into E. coli expression vectors.

-

Proteins were overexpressed and purified using affinity chromatography.

-

-

In Vitro Assay:

-

The purified KS-CLF and ACP were incubated with acetyl-CoA, malonyl-CoA, and a holo-ACP synthase (to activate the ACP).

-

The reaction was allowed to proceed for a set time at 30°C.

-

The reaction was quenched, and the products were released from the ACP by alkaline hydrolysis.

-

The products were analyzed by LC-MS to identify the synthesized polyketide chain. This assay confirmed the ability of the minimal PKS to produce the 16-carbon backbone of Xenotetracin.[12]

-

Conclusion

The biological origin of Xenotetracin is a classic example of Type II polyketide biosynthesis, involving a well-orchestrated assembly line of enzymatic reactions. The producing organism, Streptomyces xenonicus, houses a dedicated gene cluster that directs the synthesis from simple metabolic precursors. A thorough understanding of this pathway, supported by quantitative data and detailed experimental protocols, provides a robust foundation for future research. These efforts may include the bioengineering of the pathway to enhance production yields and the combinatorial biosynthesis of novel Xenotetracin analogs with potentially improved therapeutic properties.

References

- 1. Biosynthesis of Aromatic Polyketides in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Cyclization of aromatic polyketides from bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Iterative type II polyketide synthases, cyclases and ketoreductases exhibit context-dependent behavior in the biosynthesis of linear and angular decapolyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-efficiency Multiplex Genome Editing of Streptomyces Species using an Engineered CRISPR/Cas System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocols - ActinoBase [actinobase.org]

- 12. In vitro analysis of type II polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Partial In Vitro Reconstitution of an Orphan Polyketide Synthase Associated with Clinical Cases of Nocardiosis - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Discovery and Initial Characterization of CTX-123, a Novel BACE1 Inhibitor for the Potential Treatment of Alzheimer's Disease

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The primary enzyme responsible for the production of Aβ is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This document details the discovery and initial characterization of "Compound X" (CTX-123), a novel, potent, and selective small molecule inhibitor of BACE1. High-throughput screening followed by a focused lead optimization campaign led to the identification of CTX-123. In vitro, CTX-123 demonstrates nanomolar potency in enzymatic and cell-based assays. Furthermore, it exhibits excellent selectivity over related proteases and favorable pharmacokinetic properties in preclinical species. These initial findings highlight CTX-123 as a promising therapeutic candidate for further development in the treatment of Alzheimer's disease.

Introduction

Alzheimer's disease is the most common cause of dementia, affecting millions of individuals worldwide. A central pathological hallmark of AD is the cerebral deposition of plaques composed primarily of the amyloid-beta peptide. Aβ is generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP) by BACE1 and the γ-secretase complex. BACE1 initiates this cascade, making its inhibition a prime therapeutic strategy to reduce Aβ production and potentially slow disease progression. This whitepaper describes the discovery, in vitro profile, and initial in vivo characterization of CTX-123, a novel BACE1 inhibitor.

Discovery and Screening

CTX-123 was identified through a multi-stage process, beginning with a high-throughput screen of a diverse chemical library against recombinant human BACE1. Initial hits were validated and prioritized based on potency, ligand efficiency, and physicochemical properties. A subsequent lead optimization program focused on improving potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties, culminating in the selection of CTX-123.

In Vitro Characterization

The inhibitory activity of CTX-123 was assessed using a variety of in vitro assays.

Enzymatic and Cellular Potency

CTX-123 demonstrated potent inhibition of recombinant human BACE1. This enzymatic potency translated effectively to a cellular environment, where CTX-123 reduced Aβ40 and Aβ42 levels in a human neuroglioma cell line (H4) stably expressing human APP.

| Assay Type | Endpoint | CTX-123 IC50 (nM) |

| Enzymatic Assay | BACE1 Inhibition | 2.1 |

| Cellular Assay (H4-APP) | Aβ40 Reduction | 8.5 |

| Cellular Assay (H4-APP) | Aβ42 Reduction | 7.9 |

Selectivity Profile

To assess its specificity, CTX-123 was tested against other structurally related aspartic proteases, including BACE2 and Cathepsin D. The compound exhibited high selectivity for BACE1.

| Enzyme | CTX-123 IC50 (nM) | Selectivity Fold (vs. BACE1) |

| BACE1 | 2.1 | - |

| BACE2 | 3,500 | >1600x |

| Cathepsin D | >10,000 | >4700x |

In Vivo Pharmacokinetics

The pharmacokinetic profile of CTX-123 was evaluated in male Sprague-Dawley rats following a single intravenous (IV) or oral (PO) dose.

| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |

| T½ (h) | 2.8 | 3.5 |

| Cmax (ng/mL) | 450 | 890 |

| AUC (ng·h/mL) | 980 | 2100 |

| Bioavailability (%) | - | 43 |

Signaling Pathway

CTX-123 acts by inhibiting BACE1, the rate-limiting enzyme in the amyloidogenic pathway of APP processing. By blocking BACE1, CTX-123 prevents the initial cleavage of APP, thereby reducing the subsequent generation of Aβ peptides by γ-secretase.

Experimental Protocols

BACE1 Enzymatic Assay

-

Principle : A FRET-based assay was used. A peptide substrate containing the BACE1 cleavage site is flanked by a fluorophore and a quencher. Cleavage by BACE1 separates the pair, resulting in a fluorescent signal.

-

Protocol : Recombinant human BACE1 was incubated with the FRET substrate in a sodium acetate buffer (pH 4.5). CTX-123, dissolved in DMSO, was added at various concentrations. The reaction was incubated for 60 minutes at 25°C, and fluorescence was measured (Ex/Em = 320/405 nm). IC50 values were determined from the dose-response curve.

Cellular Aβ Assay

-

Principle : Measurement of Aβ40 and Aβ42 levels in the conditioned media of cells overexpressing human APP.

-

Protocol : H4-APP cells were plated in 96-well plates. After 24 hours, the media was replaced with fresh media containing varying concentrations of CTX-123. Following an 18-hour incubation, the conditioned media was collected. Aβ40 and Aβ42 levels were quantified using a sandwich ELISA kit. IC50 values were calculated based on the reduction of Aβ levels compared to vehicle-treated cells.

In Vivo Pharmacokinetic Study

-

Principle : To determine the pharmacokinetic profile of CTX-123 in rats.

-

Protocol : Male Sprague-Dawley rats were administered CTX-123 either intravenously (1 mg/kg) via the tail vein or orally (5 mg/kg) by gavage. Blood samples were collected at specified time points (0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA-containing tubes. Plasma was separated by centrifugation and stored at -80°C. Plasma concentrations of CTX-123 were determined by LC-MS/MS. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Conclusion and Future Directions

CTX-123 is a novel, potent, and selective BACE1 inhibitor that effectively reduces the production of Aβ in both enzymatic and cellular assays. It demonstrates a favorable in vivo pharmacokinetic profile in rats, with good oral bioavailability. These promising initial results warrant further investigation, including efficacy studies in transgenic animal models of Alzheimer's disease and comprehensive safety and toxicology assessments, to fully evaluate the therapeutic potential of CTX-123.

Technical Guide: Elucidating the Protein Binding Sites and Signaling Pathways of Compound X

Audience: Researchers, scientists, and drug development professionals.

Introduction

Compound X is a novel synthetic small molecule that has demonstrated significant potential as a therapeutic agent in preclinical studies. Its primary mechanism of action involves the modulation of key cellular signaling pathways through direct interaction with specific protein targets. This document provides a comprehensive overview of the known protein binding sites of Compound X, the signaling pathways it affects, and the experimental methodologies used to elucidate these interactions. The data presented herein is intended to serve as a technical guide for researchers engaged in the further development and characterization of Compound X and its analogs.

Protein Binding Profile of Compound X

Compound X has been characterized as a potent inhibitor of Serine/Threonine Kinase Y (STK-Y) , a key regulator of cell proliferation and survival. In addition to its high affinity for STK-Y, secondary, lower-affinity binding has been observed with the transcription factor Z-box Binding Protein 1 (ZBP1) .

Primary Target: Serine/Threonine Kinase Y (STK-Y)

STK-Y is the primary molecular target of Compound X. The compound binds to the ATP-binding pocket of the kinase domain, effectively acting as a competitive inhibitor. This interaction prevents the phosphorylation of downstream substrates, leading to the attenuation of the STK-Y signaling cascade.

Secondary Target: Z-box Binding Protein 1 (ZBP1)

Off-target screening has revealed that Compound X also interacts with ZBP1, a transcription factor involved in stress response pathways. The binding affinity is significantly lower than for STK-Y, suggesting that the effects on ZBP1-mediated transcription are likely to be observed at higher concentrations of Compound X.

Quantitative Binding and Activity Data

The following tables summarize the quantitative data for the interaction of Compound X with its protein targets and its effect on cellular processes.

Table 1: In Vitro Binding Affinities

| Target Protein | Method | K_d (nM) |

| STK-Y | Surface Plasmon Resonance (SPR) | 15.2 |

| ZBP1 | Isothermal Titration Calorimetry (ITC) | 875.4 |

Table 2: In Vitro and Cellular Activity

| Assay Type | Target/Cell Line | IC_50 (nM) |

| Kinase Activity Assay | Recombinant STK-Y | 25.8 |

| Cell Proliferation Assay | Cancer Cell Line A | 120.5 |

| Cell Proliferation Assay | Cancer Cell Line B | 250.1 |

Signaling Pathways Modulated by Compound X

Compound X primarily modulates the STK-Y Signaling Pathway , which is a critical regulator of cell cycle progression and apoptosis.

The STK-Y Signaling Pathway

Upon activation by upstream signals, such as growth factors, STK-Y phosphorylates and activates the downstream effector protein, Signal Transducer Alpha (STA) . Activated STA then translocates to the nucleus, where it promotes the transcription of genes essential for cell cycle progression. Inhibition of STK-Y by Compound X disrupts this pathway, leading to cell cycle arrest and apoptosis.

Structural Elucidation of Oseltamivir ("Compound X") and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses.[1] As a neuraminidase inhibitor, its efficacy hinges on its specific molecular structure, which allows it to competitively inhibit the viral neuraminidase enzyme, a key player in viral propagation.[2] Oseltamivir is administered as a prodrug, oseltamivir phosphate, which is readily absorbed and converted in the liver to its active form, oseltamivir carboxylate.[3] This guide provides a comprehensive overview of the structural elucidation of oseltamivir and its analogs, detailing the key analytical techniques and experimental protocols that have been instrumental in defining its chemical architecture and mechanism of action.

Core Structure and Analogs

Oseltamivir is a cyclohexenecarboxylate ester.[4] Its chemical name is ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate.[4] The development of oseltamivir analogs has been a significant area of research, aimed at improving efficacy, overcoming resistance, and expanding the spectrum of activity.[5][6] These analogs often involve modifications at the C-5 amino group to explore interactions with the 150-cavity of the neuraminidase active site.[5]

Structural Elucidation Methodologies

The definitive three-dimensional structure of oseltamivir and its interaction with the target enzyme have been elucidated through a combination of powerful analytical techniques.

X-ray Crystallography

X-ray crystallography has been pivotal in determining the precise atomic arrangement of oseltamivir phosphate and in visualizing its binding to the neuraminidase active site.[7][8]

Key Findings from X-ray Crystallography:

-

The crystal structure of oseltamivir phosphate was determined using single crystal X-ray diffraction with synchrotron radiation.[7][8]

-

Oseltamivir phosphate crystallizes in the space group P21212.[9]

-

Crystallographic data reveals that the inhibitor's conformation largely mimics the transition state of the natural substrate, sialic acid, in the enzyme's active site.[7]

-

Structural analysis of oseltamivir in complex with neuraminidase has provided a molecular basis for understanding drug resistance, showing how mutations can alter the hydrophobic pocket required for oseltamivir binding.[10][11]

Table 1: Crystallographic Data for Oseltamivir Phosphate

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [9] |

| Space Group | P21212 | [9] |

| a (Å) | 24.0079(3) | [9] |

| b (Å) | 24.6716(2) | [9] |

| c (Å) | 7.45254(5) | [9] |

| V (ų) | 4414.24(5) | [9] |

| Z | 8 | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for confirming the chemical structure of oseltamivir and its analogs in solution. Both 1D (¹H and ¹³C) and 2D NMR techniques are employed to assign all proton and carbon signals and to establish connectivity within the molecule.

Table 2: Predicted ¹H NMR Spectral Data for Oseltamivir

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 0.85 | t | CH₃ (ethyl ester) |

| 0.88 | t | 2 x CH₃ (pentyl group) |

| 1.27 | t | CH₃ (acetyl group) |

| 1.45 | m | 2 x CH₂ (pentyl group) |

| 2.04 | s | CH₃ (acetyl group) |

| 2.2-2.8 | m | CH₂, CH (cyclohexene ring) |

| 3.4-4.2 | m | CH, CH₂ (cyclohexene ring, ethyl ester) |

| 5.8 | s | CH (vinylic) |

| 6.4 | d | NH (amide) |

Note: This is a predicted spectrum and actual values may vary depending on the solvent and experimental conditions. Data can be found on chemical databases like DrugBank.[12][13][14]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of oseltamivir and its fragments, confirming its elemental composition, and quantifying the drug and its metabolites in biological samples.[15][16]

Key Findings from Mass Spectrometry:

-

Electrospray ionization (ESI) is a common technique used for the analysis of oseltamivir.[17]

-

Tandem mass spectrometry (MS/MS) is employed for structural elucidation and quantification.[16][18]

-

The fragmentation patterns of oseltamivir and its active metabolite, oseltamivir carboxylate, have been well-characterized.[15][16]

Table 3: Mass Spectrometry Data for Oseltamivir and Oseltamivir Carboxylate

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Oseltamivir | Positive | 313.1 | 166.2 | [15][16] |

| Oseltamivir Carboxylate | Positive | 285.1 | 138.1 | [15][16] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible structural analysis of "Compound X" and its analogs.

X-ray Crystallography Protocol

-

Crystallization: Oseltamivir phosphate is crystallized from a suitable solvent system, often involving slow evaporation techniques to obtain single crystals of sufficient quality for diffraction.[19][20]

-

Data Collection: A selected crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam, typically from a synchrotron source to achieve high resolution.[21] The diffraction pattern is recorded on a detector as the crystal is rotated.[21]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or molecular replacement. The resulting electron density map is used to build a molecular model, which is then refined to best fit the experimental data.[20]

NMR Spectroscopy Protocol

-

Sample Preparation: A small amount of the sample (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.[22][23]

-

Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton-decoupled spectra are typically acquired. 2D experiments like COSY, HSQC, and HMBC are set up with appropriate parameters to establish correlations.[24][25]

-

Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced. Chemical shifts, coupling constants, and integrations are analyzed to elucidate the structure.

Mass Spectrometry Protocol

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL and then further diluted.[26] For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often performed to isolate the analytes.[16][27]

-

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via an LC system. For ESI, the sample is nebulized and ionized. The ions are then guided into the mass analyzer. In MS/MS experiments, a precursor ion is selected, fragmented, and the resulting product ions are analyzed.[17][28][29]

-

Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratios of the parent ion and its fragments. This information is used to confirm the molecular weight and deduce structural features.

Visualizations

Oseltamivir's Mechanism of Action

Oseltamivir is a prodrug that is converted to the active oseltamivir carboxylate.[3][30] This active form inhibits the neuraminidase enzyme on the surface of the influenza virus, preventing the release of new virions from infected cells.[1][30]

Caption: Mechanism of action of Oseltamivir.

Experimental Workflow for Structural Elucidation

The structural elucidation of a compound like oseltamivir follows a logical workflow, integrating data from multiple analytical techniques.

Caption: General workflow for structural elucidation.

Conclusion

The structural elucidation of oseltamivir ("Compound X") and its analogs is a testament to the power of modern analytical chemistry. Through the synergistic application of X-ray crystallography, NMR spectroscopy, and mass spectrometry, a detailed and actionable understanding of its molecular architecture and mechanism of action has been achieved. This knowledge is not only fundamental to our understanding of this important antiviral agent but also provides a roadmap for the rational design of next-generation neuraminidase inhibitors to combat influenza virus resistance and improve therapeutic outcomes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mims.com [mims.com]

- 4. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of NH2-Sulfonyl Oseltamivir Analogues as Influenza Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The elusive crystal structure of the neuraminidase inhibitor Tamiflu (oseltamivir phosphate): molecular details of action - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Powder X-ray diffraction of oseltamivir phosphate (Tamiflu®), C16H31N2O8P | Powder Diffraction | Cambridge Core [cambridge.org]

- 10. scispace.com [scispace.com]

- 11. Crystal structures of oseltamivir-resistant influenza virus neuraminidase mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Oseltamivir(196618-13-0) 1H NMR [m.chemicalbook.com]

- 14. OSELTAMIVIR ACID(187227-45-8) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]

- 19. X-Ray Crystallography in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 20. migrationletters.com [migrationletters.com]

- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 23. m.youtube.com [m.youtube.com]

- 24. books.rsc.org [books.rsc.org]

- 25. Small molecule-NMR | University of Gothenburg [gu.se]

- 26. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 27. tandfonline.com [tandfonline.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. nbinno.com [nbinno.com]

Solubility and Stability of Ibuprofen in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), in a variety of common laboratory solvents. Understanding these fundamental physicochemical properties is critical for the successful design and execution of preclinical and formulation studies. This document summarizes key solubility data, details established experimental protocols for solubility and stability determination, and provides a visual representation of a typical experimental workflow.

Ibuprofen Solubility Data

Ibuprofen is characterized as a poorly water-soluble drug.[1][2] Its solubility is significantly influenced by the polarity of the solvent, with much higher solubility observed in organic solvents compared to aqueous solutions.[3] The carboxylic acid moiety in Ibuprofen's structure means its solubility in aqueous media is also pH-dependent.[2]

The following table summarizes the solubility of Ibuprofen in several common laboratory solvents.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Ethanol | ~60 | Not Specified | Soluble in organic solvents.[4] |

| 66.18 g/100 mL (90% EtOH) | 40 | Very soluble in most organic solvents.[3] | |

| Dimethyl Sulfoxide (DMSO) | ~50 | Not Specified | Soluble in organic solvents.[4] |

| Dimethylformamide (DMF) | ~45 | Not Specified | Soluble in organic solvents.[4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~2 | Not Specified | Aqueous solutions are not recommended for storage for more than one day.[4] |

| Methanol | Not Quantified | Not Specified | The order of decreasing solubility in pure solvents is DMSO > methanol > ethanol > isopropanol > n-propanol.[5] |

| Acetone | High | 20-40 | Solubility is high and increases with temperature.[6] |

| Dichloromethane (DCM) | High | 20-40 | Solubility is high and greater than in acetone.[6] |

| Water | Practically Insoluble | Not Specified | Practically insoluble in water.[3] |

Experimental Protocols

Accurate determination of solubility and stability is fundamental to pharmaceutical development. The following sections outline standardized protocols for these assessments.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7][8]

Objective: To determine the saturation concentration of Ibuprofen in a specific solvent at a controlled temperature.

Materials:

-

Ibuprofen (crystalline solid)

-

Solvent of interest

-

Sealed, temperature-controlled container (e.g., glass vial or flask)

-

Agitation device (e.g., orbital shaker, magnetic stirrer)

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of solid Ibuprofen to a known volume of the selected solvent in the sealed container. The presence of undissolved solid is essential to ensure saturation.[7]

-

Equilibration: Place the container in a temperature-controlled agitator and shake for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[7]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter to obtain a clear, particle-free saturated solution.[7]

-

Quantification: Analyze the concentration of Ibuprofen in the clear filtrate using a validated analytical method, such as HPLC.[7]

-

Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[7]

Protocol for Assessing Chemical Stability

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for a drug substance.[9][10] Forced degradation studies are also performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9][11]

Objective: To evaluate the degradation of Ibuprofen in a given solvent under specific storage conditions (e.g., temperature, light, humidity).

Materials:

-

Stock solution of Ibuprofen in the solvent of interest at a known concentration

-

Temperature- and humidity-controlled stability chambers

-

Photostability chamber

-

pH meter

-

Acids and bases for pH adjustment (for forced degradation)

-

Oxidizing agents (e.g., hydrogen peroxide) (for forced degradation)

-

Validated stability-indicating analytical method (e.g., HPLC)

Methodology:

-

Sample Preparation: Prepare solutions of Ibuprofen in the desired solvent at a known concentration.

-

Storage Conditions: Aliquot the solutions into appropriate containers and expose them to a range of storage conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[11] For photostability, samples are exposed to a specified light intensity.

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).[10] For accelerated studies, time points are typically shorter (e.g., 0, 3, 6 months).[10]

-

Forced Degradation (Stress Testing): To understand intrinsic stability, subject Ibuprofen solutions to harsh conditions such as heat (e.g., 60°C), varying pH (acidic and basic conditions), oxidation (e.g., with H2O2), and exposure to UV/fluorescent light.

-

Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and to detect and quantify any degradation products.

-

Evaluation: Evaluate the stability by determining the percentage of the initial concentration of Ibuprofen remaining over time. The shelf-life is often defined as the time at which the concentration of the active pharmaceutical ingredient (API) drops to 90% of its initial value.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility and stability of a compound like Ibuprofen.

Caption: Workflow for determining solubility and stability.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Ibuprofen - Wikipedia [en.wikipedia.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. "Thermodynamic evaluation of ibuprofen solubility in aqueous and non-aq" by Ismail Mahmoud Khalifeh [docs.lib.purdue.edu]

- 6. scielo.br [scielo.br]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. japsonline.com [japsonline.com]

- 11. chromatographyonline.com [chromatographyonline.com]

In Silico Modeling of Drug-Receptor Interactions: A Technical Guide Using Imatinib and ABL1 Kinase as a Case Study

Introduction

In the realm of modern drug discovery, in silico modeling has become an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. By simulating the complex interplay between a drug molecule and its biological target at an atomic level, researchers can predict binding affinities, elucidate mechanisms of action, and guide further experimental work with greater precision. This guide provides a comprehensive technical overview of the core methodologies used in the in silico modeling of drug-receptor interactions, using the well-characterized interaction between the anticancer drug Imatinib and its target, the Abelson tyrosine-protein kinase 1 (ABL1), as a practical example.

Imatinib was the first signal transduction inhibitor approved for clinical use and is a cornerstone in the treatment of chronic myeloid leukemia (CML).[1] Its mechanism of action involves the inhibition of the BCR-ABL tyrosine kinase, a constitutively active enzyme resulting from a chromosomal translocation known as the Philadelphia chromosome.[2][3] Imatinib binds to the ATP-binding site of the ABL1 kinase domain, stabilizing an inactive conformation and preventing the phosphorylation of downstream substrates essential for cancer cell proliferation and survival.[1][2][3] This specific and well-documented interaction makes it an ideal case study for demonstrating the power of computational modeling.

This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for key computational experiments, structured data presentation, and visual representations of complex biological and experimental processes.

Core Methodologies in In Silico Modeling

The computational investigation of a drug-receptor interaction typically involves a multi-step workflow, beginning with structural preparation and culminating in the analysis of dynamic interactions. The primary techniques employed are molecular docking and molecular dynamics (MD) simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a computationally efficient method for screening large libraries of compounds and for generating initial binding poses for further analysis.

Detailed Protocol for Molecular Docking of Imatinib and ABL1 Kinase:

-

Protein and Ligand Preparation:

-

Receptor: Obtain the 3D crystal structure of the ABL1 kinase domain. A suitable structure is PDB ID: 2HYY, which features Imatinib bound to the kinase.[4] Using a molecular modeling software (e.g., AutoDock Tools, Maestro, MOE), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. If starting with an apo (unbound) structure, ensure the binding site is accessible.

-

Ligand: Obtain the 3D structure of Imatinib from a database like PubChem or DrugBank.[2] Assign partial charges and define the rotatable bonds. Molecular mechanics simulations indicate that Imatinib binds to ABL1 in its protonated, positively-charged form.[5]

-

-

Grid Generation:

-

Define a "grid box" that encompasses the ATP-binding site of the ABL1 kinase. This box defines the search space for the docking algorithm. The dimensions of the box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

-

-

Docking Simulation:

-

Utilize a docking program (e.g., AutoDock Vina, GOLD, Glide) to perform the simulation. The program will systematically explore different conformations of Imatinib within the defined grid box, scoring each pose based on a predefined scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

The output will be a series of binding poses ranked by their predicted binding energy. The pose with the lowest energy is typically considered the most likely binding mode.

-

Analyze the interactions between Imatinib and the receptor, such as hydrogen bonds and hydrophobic interactions.[6] For Imatinib, key interactions are expected with residues in the ATP-binding pocket, including the gatekeeper residue Thr315 and residues of the DFG motif.[7]

-

Validation of the docking protocol can be performed by "redocking" the co-crystallized ligand back into the binding site and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the crystal structure position (typically < 2.0 Å).[8][9]

-

Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the drug-receptor complex, allowing for the assessment of its stability and the characterization of fine-grained conformational changes over time.

Detailed Protocol for MD Simulation of the Imatinib-ABL1 Complex:

-

System Setup:

-

Start with the best-ranked docked pose of the Imatinib-ABL1 complex from the molecular docking step.

-

Place the complex in a periodic box of explicit solvent (e.g., water molecules). Add counter-ions to neutralize the system.

-

Select a force field (e.g., CHARMM, AMBER) to describe the physics of the atoms and their interactions.[5]

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial setup.

-

Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state. This typically involves running the simulation for several nanoseconds.[10]

-

-

Production Run:

-

Trajectory Analysis:

-

Analyze the resulting trajectory to assess the stability of the complex by calculating the RMSD of the protein backbone and the ligand over time.[4][12]

-

Examine the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.[10]

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimate of the binding affinity.[10]

-

Data Presentation

Quantitative data from in silico modeling and experimental validation should be presented in a clear and structured format.

Table 1: Predicted and Experimental Binding Affinities of Imatinib for ABL1 Kinase

| Method | Predicted Binding Affinity (kcal/mol) | Experimental Kd |

| Molecular Docking (AutoDock Vina) | -9.6 to -14.7[13] | ~10 nM[14] |

| MM/GBSA from MD Simulation | -67.31 ± 5.25[10] |

Table 2: Key Interacting Residues in the Imatinib-ABL1 Complex

| Residue | Interaction Type |

| Met318 | Hydrogen Bond[7] |

| Thr315 | van der Waals |

| Asp381 (DFG motif) | Hydrogen Bond |

| Phe382 (DFG motif) | van der Waals |

Visualization of Pathways and Workflows

Visual diagrams are crucial for understanding complex biological and experimental processes.

ABL1 Signaling Pathway and Imatinib Inhibition

The ABL1 kinase, particularly in its fused BCR-ABL form, activates multiple downstream pathways that promote cell proliferation and inhibit apoptosis.[15][16] Imatinib blocks the initial phosphorylation step, thereby shutting down these oncogenic signals.

References

- 1. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 4. Steered Molecular Dynamics Simulations Reveal the Likelier Dissociation Pathway of Imatinib from Its Targeting Kinases c-Kit and Abl | PLOS One [journals.plos.org]

- 5. A molecular mechanics model for imatinib and imatinib:kinase binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Silico Molecular Modeling of Four New Afatinib Derived Molecules Targeting the Inhibition of the Mutated Form of BCR-ABL T315I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural mechanism of a drug-binding process involving a large conformational change of the protein target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Steered Molecular Dynamics Simulations Reveal the Likelier Dissociation Pathway of Imatinib from Its Targeting Kinases c-Kit and Abl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

Cytotoxicity Profile of Paclitaxel in Primary Cell Lines: A Technical Guide

This guide provides an in-depth overview of the cytotoxic effects of Paclitaxel, a widely used chemotherapeutic agent, on primary cell lines. It is intended for researchers, scientists, and drug development professionals.

Introduction to Paclitaxel

Paclitaxel is a natural compound originally isolated from the Pacific yew tree, Taxus brevifolia. It belongs to the taxane family of medications and is a potent antimicrotubule agent.[1] Its primary mechanism of action involves the stabilization of microtubules, which are crucial components of the cell's cytoskeleton involved in cell division.[2] By preventing the disassembly of microtubules, Paclitaxel disrupts the normal dynamic reorganization of the microtubule network essential for mitosis, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[1][3] This makes it particularly effective against rapidly dividing cells, such as cancer cells.[3]

Mechanism of Action

Paclitaxel's cytotoxic effects stem from its ability to interfere with microtubule dynamics.[4] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[1][3] This action leads to several downstream cellular consequences:

-

Mitotic Arrest: The stabilization of microtubules disrupts the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[3][5]

-

Induction of Apoptosis: The prolonged mitotic arrest triggers apoptotic pathways. Paclitaxel has been shown to induce apoptosis through multiple signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and by affecting the Bcl-2 family of proteins.[2][3][6]

-

Chromosome Missegregation: At clinically relevant concentrations, Paclitaxel can cause the formation of multipolar spindles, leading to incorrect chromosome segregation during mitosis and subsequent cell death.[7]

-

Inhibition of Angiogenesis: Paclitaxel has also been shown to have antiangiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow.[3]

Quantitative Cytotoxicity Data

The cytotoxic effect of Paclitaxel is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 of Paclitaxel can vary depending on the cell line and the duration of exposure.

| Cell Line | Cell Type | IC50 (nM) | Exposure Time (hours) | Assay Type |

| Human Umbilical Vein Endothelial Cells (HUVEC)[8] | Primary Endothelial | <10 | Not Specified | Proliferation Assay |

| Human Microvascular Endothelial Cells (HMVEC-1)[8] | Primary Endothelial | <10 | Not Specified | Proliferation Assay |

| Human Hepatocellular Carcinoma (HuH-7)[9] | Cancer Cell Line | 800 | Not Specified | Viability Assay |

| Human Hepatocellular Carcinoma (HepG2)[9] | Cancer Cell Line | 800 | Not Specified | Viability Assay |

| Various Human Tumor Cell Lines[10] | Cancer Cell Lines | 2.5 - 7.5 | 24 | Clonogenic Assay |

Note: Data for primary non-cancerous cell lines is limited in publicly available literature. The provided data for HUVEC and HMVEC-1 demonstrates the high sensitivity of endothelial cells to Paclitaxel. The data for cancer cell lines is included for comparative purposes.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[13]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of cell culture medium.[14]

-

Compound Treatment: After allowing the cells to attach overnight, treat them with various concentrations of Paclitaxel. Include a vehicle-treated control group.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[14]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.[14]

-

Incubation with MTT: Incubate the plate for 3-4 hours at 37°C.[12][14]

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[12][14]

-

Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

Apoptosis Detection using Annexin V Staining

The Annexin V assay is a common method for detecting early-stage apoptosis.

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein with a high affinity for PS.[15] By conjugating Annexin V to a fluorescent dye (e.g., FITC), apoptotic cells can be identified using flow cytometry. Propidium Iodide (PI) or DAPI is often used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI/DAPI negative), late apoptotic/necrotic (Annexin V positive, PI/DAPI positive), and viable cells (Annexin V negative, PI/DAPI negative).[15]

Protocol:

-

Cell Treatment: Treat cells with Paclitaxel for the desired time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5-7 minutes.[15]

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[15]

-

Staining: Add fluorochrome-conjugated Annexin V to the cell suspension and incubate for 10-15 minutes at room temperature, protected from light.[16]

-

PI/DAPI Addition: Add PI or DAPI solution to the cell suspension just before analysis.[15]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible.[15]

Visualizations

Signaling Pathways and Workflows

Caption: Workflow for assessing Paclitaxel cytotoxicity.

Caption: Simplified signaling of Paclitaxel-induced apoptosis.

Caption: Logical design of a Paclitaxel cytotoxicity study.

References

- 1. Paclitaxel - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

- 7. Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Paclitaxel shows cytotoxic activity in human hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. broadpharm.com [broadpharm.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

The Pharmacokinetics and Bioavailability of Curcumin in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and bioavailability of curcumin in various preclinical animal models. Curcumin, a polyphenol derived from the rhizome of Curcuma longa, has garnered significant scientific interest for its therapeutic potential in a wide range of diseases. However, its clinical utility is often hampered by poor oral bioavailability.[1][2][3] This document summarizes key pharmacokinetic data, details common experimental protocols, and visualizes metabolic pathways and experimental workflows to facilitate a deeper understanding of curcumin's behavior in vivo.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of curcumin in different animal models and formulations. These studies highlight the challenges of curcumin's low intrinsic bioavailability and the various strategies employed to enhance its systemic exposure.

Table 1: Pharmacokinetics of Curcumin in Rats (Various Formulations)

| Formulation | Animal Model | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Free Curcumin Suspension | Wistar Rats | 100 mg/kg | Oral | 270 | - | - | <5% | [1] |

| Liposomal Curcumin | Wistar Rats | 100 mg/kg | Oral | 1620 | - | ~6-fold higher than free curcumin | ~31% | [1] |

| GNC Curcumin | Female Sprague-Dawley Rats | 250 mg/kg | Oral | 12.6 | - | - | 0.9% | [4][5] |

| Vitamin Shoppe Curcumin | Female Sprague-Dawley Rats | 250 mg/kg | Oral | 9.92 | - | - | 0.6% | [4][5] |

| Sigma Curcumin Powder | Female Sprague-Dawley Rats | 250 mg/kg | Oral | 17.79 | - | - | 3.1% | [4][5] |

| Curcumin with Piperine | Rats | 2 g/kg | Oral | - | - | Increased by 154% | - | [2] |

| Curcumin in Yoghurt | STZ-Diabetic Wistar Rats | 500 mg/kg | Oral | 60 ± 10 | 0.23 | - | 0.47% | [6] |

| Chemically Modified Curcumin (CMC 2.24) | Sprague-Dawley Rats | 500 mg/kg | Oral | 8 | 0.75 | - | - | [7] |

| Chemically Modified Curcumin (CMC 2.24) | Sprague-Dawley Rats | 1000 mg/kg | Oral | 6.7 | - | - | - | [7] |

| Curcumin Solid Lipid Nanoparticles | Rats | - | IV | - | - | 1.50-fold higher AUC₀-t | - | [8] |

| Curcumin Hydroxypropyl-β-cyclodextrin Phospholipid Complex | Rats | 50 mg/kg | Oral | - | - | 5.89-fold increase in bioavailability | - | [8] |

| Curcumin in Micro-emulsifying Drug Delivery Systems (SMEDDS) | Rats | - | Oral | - | - | 22 to 29-fold higher bioavailability | - | [8] |

Table 2: Pharmacokinetics of Curcumin in Dogs

| Formulation | Animal Model | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Liposomal Curcumin (Lipocurc™) | Beagle Dogs | 10 mg/kg | IV Infusion (2h) | - | - | - | - | [9] |

| Liposomal Curcumin (Lipocurc™) | Beagle Dogs | 10 mg/kg | IV Infusion (8h) | - | - | - | - | [9] |

| Unmodified Curcumin | Beagle Dogs | 150 mg/kg | Oral | - | - | - | - | [10] |

| Curcumin β-Cyclodextrin Inclusion Complex | Beagle Dogs | 150 mg/kg | Oral | - | - | - | 231.94% (relative) | [10] |

| Curcumin Solid Dispersion (PEG-6000) | Beagle Dogs | 150 mg/kg | Oral | - | - | - | 272.37% (relative) | [10] |

| Curcumin Phospholipid Complex | Beagle Dogs | 150 mg/kg | Oral | - | - | - | 196.42% (relative) | [10] |

| Traditional Capsules | Dogs | - | Oral | 4.5 - 9 | 1 | - | - | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are summaries of common experimental protocols for assessing curcumin's pharmacokinetics in animal models.

Animal Models and Dosing

-

Species and Strain: Commonly used rodent models include Wistar and Sprague-Dawley rats.[1][5] Beagle dogs are a frequently used larger animal model.[9][10]

-

Housing and Diet: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.[2][12] They are often provided with standard laboratory chow and water ad libitum. For oral dosing studies, animals are usually fasted overnight.[2][10]

-

Dosing Vehicles: Curcumin is often suspended in vehicles such as a mixture of Cremophor, Tween 80, ethanol, and water, or administered as an aqueous suspension.[2][5] For intravenous administration, curcumin may be dissolved in dimethyl sulfoxide (DMSO).[6]

-

Administration Routes: Oral (PO) administration is typically performed via gavage.[5] Intravenous (IV) administration is used to determine absolute bioavailability and is often administered through a cannulated vein.[5][6]

Sample Collection and Processing

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing. Common collection sites in rats include the jugular vein or retro-orbital plexus.[2][12] In dogs, blood is typically drawn from cephalic or saphenous veins.

-

Anticoagulants: Blood samples are collected into tubes containing anticoagulants such as K2EDTA or heparin.[5][12]

-

Plasma/Serum Preparation: The collected blood is centrifuged to separate plasma or allowed to clot to separate serum. The resulting supernatant is then stored, typically at -20°C or -80°C, until analysis.[2][10]

Bioanalytical Methods

-

Sample Extraction: Curcumin and its metabolites are extracted from plasma or serum using techniques like liquid-liquid extraction with solvents such as ethyl acetate.[13][14]

-

Analytical Instrumentation: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography (UPLC) with mass spectrometry (UPLC-MS/MS or UPLC/ESI-Q-TOF-MS) are the most common and sensitive methods for quantifying curcumin and its metabolites in biological matrices.[1][13][14][15]

-

Method Validation: Analytical methods are validated for linearity, accuracy, precision, and stability according to regulatory guidelines.[11][14]

Visualizations: Pathways and Workflows

Metabolic Pathway of Curcumin

Curcumin undergoes extensive first-pass metabolism in the intestine and liver, which is a primary reason for its low oral bioavailability.[3] The major metabolic pathways are glucuronidation and sulfation of the phenolic groups, as well as bioreduction of the heptadienone chain.[13]

Caption: Metabolic fate of curcumin in the body.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of a compound like curcumin.

Caption: A typical preclinical pharmacokinetic study workflow.

Factors Influencing Curcumin Bioavailability

Several factors contribute to the low oral bioavailability of curcumin. This diagram illustrates the key barriers and potential strategies to overcome them.

Caption: Factors affecting curcumin's oral bioavailability.

References

- 1. longdom.org [longdom.org]

- 2. livar.net [livar.net]

- 3. Pharmacokinetics and pharmacodynamics of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [scholarship.libraries.rutgers.edu]

- 5. Pharmacokinetics and pharmacodynamics of three oral formulations of curcumin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curcumin Pharmacokinetic and Pharmacodynamic Evidences in Streptozotocin-Diabetic Rats Support the Antidiabetic Activity to Be via Metabolite(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OBM Integrative and Complementary Medicine | Review of Curcumin and Its Different Formulations: Pharmacokinetics, Pharmacodynamics and Pharmacokinetic-Pharmacodynamic Interactions [lidsen.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparative Study of Preparation, Evaluation, and Pharmacokinetics in Beagle Dogs of Curcumin β-Cyclodextrin Inclusion Complex, Curcumin Solid Dispersion, and Curcumin Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Full Validation of Curcumin Analytical Method by LC-MS/MS Points out that the Degree of Hemolysis in Plasma Affects the Quantitation: Application in Dog Plasma Study [scielo.org.mx]

- 12. pubcompare.ai [pubcompare.ai]

- 13. mdpi.com [mdpi.com]

- 14. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. akjournals.com [akjournals.com]

"Compound X" gene expression profiling in cancer cells

Introduction

Compound X is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It is a targeted therapy agent primarily investigated for its efficacy in non-small cell lung cancer (NSCLC) and other malignancies characterized by EGFR mutations. The binding of Compound X to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis. Understanding the global changes in gene expression following treatment with Compound X is paramount for elucidating its complete mechanism of action, identifying biomarkers of response and resistance, and discovering novel therapeutic combinations.

This technical guide provides a comprehensive overview of the methodologies used to profile gene expression changes in cancer cells treated with Compound X. It includes detailed experimental protocols, data presentation standards, and visualizations of key signaling pathways and workflows to aid researchers, scientists, and drug development professionals in this field.

Core Signaling Pathway Affected by Compound X

Compound X primarily targets the EGFR signaling pathway. In many cancer cells, EGFR is overexpressed or constitutively activated by mutations, leading to uncontrolled cell growth. Compound X inhibits the autophosphorylation of EGFR, thereby blocking the activation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

Experimental Workflow for Gene Expression Profiling

A typical workflow for analyzing the effects of Compound X on gene expression involves several key stages, from initial cell treatment to final bioinformatics analysis. The process is designed to ensure the generation of high-quality, reproducible data for downstream interpretation.

Experimental Protocols

Protocol 1: RNA Sequencing (RNA-Seq) of Compound X-Treated Cells

This protocol outlines the steps for performing RNA-Seq on cancer cells treated with Compound X.

1. Cell Culture and Treatment:

-

Culture human NSCLC cells (e.g., PC-9, which harbors an EGFR exon 19 deletion) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed 2 x 10^6 cells per 100 mm dish and allow them to adhere for 24 hours.

-

Treat cells with either 1 µM of Compound X (experimental group) or DMSO (vehicle control group) for 24 hours. Perform the experiment in triplicate for each condition.

2. RNA Isolation and Quality Control:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells directly on the dish using TRIzol reagent (Thermo Fisher Scientific) and scrape to collect the lysate.

-

Isolate total RNA according to the TRIzol manufacturer's protocol.

-

Treat the RNA samples with DNase I to remove any genomic DNA contamination.

-

Assess RNA quality and quantity. Use a NanoDrop spectrophotometer to measure concentration and purity (A260/A280 ratio should be ~2.0). Use an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN); samples with a RIN > 8.0 are suitable for library preparation.

3. mRNA Library Preparation and Sequencing:

-

Enrich for polyadenylated mRNA from 1 µg of total RNA using oligo(dT) magnetic beads.